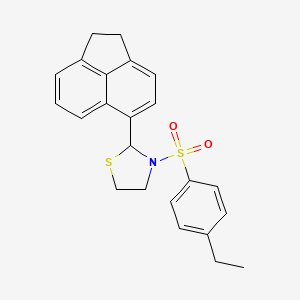
2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-ethylphenyl)sulfonyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a dihydroacenaphthylene group and an ethylbenzenesulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves the reaction of 1,2-dihydroacenaphthylene with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with thiazolidine-2-thione to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Scientific Research Applications
2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-METHYLBENZENESULFONYL)-1,3-THIAZOLIDINE
- 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOLIDINE
Uniqueness
Compared to similar compounds, 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-ETHYLBENZENESULFONYL)-1,3-THIAZOLIDINE exhibits unique chemical properties due to the presence of the ethyl group on the benzenesulfonyl moiety. This structural feature may influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H23NO2S2 |
|---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-ethylphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C23H23NO2S2/c1-2-16-6-11-19(12-7-16)28(25,26)24-14-15-27-23(24)21-13-10-18-9-8-17-4-3-5-20(21)22(17)18/h3-7,10-13,23H,2,8-9,14-15H2,1H3 |
InChI Key |
QVLPRVBLCBPOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


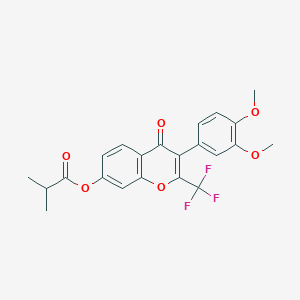
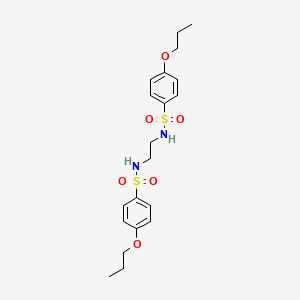
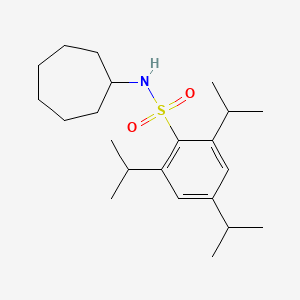
![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11645928.png)
![4-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11645932.png)
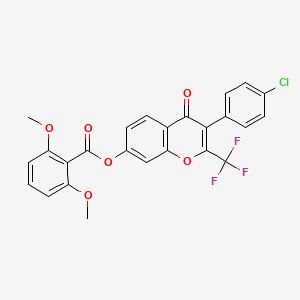
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645949.png)
![ethyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11645950.png)
![10-acetyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11645951.png)
![Ethyl 7-chloro-4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11645964.png)
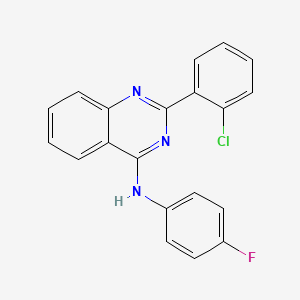
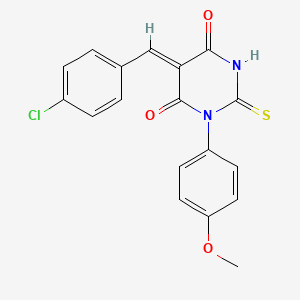
![N-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)-N-methyl-N-propylpropan-1-aminium](/img/structure/B11645976.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645989.png)
